molecular formula C7H5F2NO B157781 4-Amino-3,5-difluorobenzaldehyde CAS No. 135564-23-7

4-Amino-3,5-difluorobenzaldehyde

Cat. No. B157781
M. Wt: 157.12 g/mol
InChI Key: WSELIKSDSNNSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-difluorobenzaldehyde, a compound similar to 4-Amino-3,5-difluorobenzaldehyde, involves a Grignard exchange reaction on 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent to obtain first reaction products . The reaction is then carried out on the first reaction products and N, N-dimethylformamide to obtain second reaction products, which are treated to obtain the 3,4-difluorobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorobenzaldehyde, a compound similar to 4-Amino-3,5-difluorobenzaldehyde, is C7H4F2O . The average mass is 142.103 Da and the monoisotopic mass is 142.023026 Da .


Chemical Reactions Analysis

The presence of the amino and aldehyde functional groups in 2-Amino-3,4-difluorobenzaldehyde, a compound similar to 4-Amino-3,5-difluorobenzaldehyde, suggests that it could serve as a valuable building block in organic synthesis. The aldehyde group can participate in various condensation reactions to form more complex molecules, while the amine group allows for further functionalization.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluorobenzaldehyde, a compound similar to 4-Amino-3,5-difluorobenzaldehyde, include a melting point of 17°C, a boiling point of 61-63°C at 43mm, a density of 1.296 g/mL at 20 °C, and a refractive index of n20/D 1.493 .

Safety And Hazards

3,5-Difluorobenzaldehyde, a compound similar to 4-Amino-3,5-difluorobenzaldehyde, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-amino-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELIKSDSNNSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598260
Record name 4-Amino-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-difluorobenzaldehyde

CAS RN

135564-23-7
Record name 4-Amino-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,5-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Amino-3,5-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Amino-3,5-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Amino-3,5-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Amino-3,5-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Amino-3,5-difluorobenzaldehyde

Citations

For This Compound
1
Citations
A Kennedy - 2020 - unsworks.unsw.edu.au
The work in this thesis explores photoactive units and self-assembly, both individually and at the intersection of these fields. The various approaches are unified by the interaction …
Number of citations: 2 unsworks.unsw.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.